N-methyl-2-(phenylthio)benzamide
Description
Properties
CAS No. |
31913-93-6 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-methyl-2-phenylsulfanylbenzamide |
InChI |
InChI=1S/C14H13NOS/c1-15-14(16)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
SVISFQCKOJHBDJ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Other CAS No. |
31913-93-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Directing Group Efficiency : The phenylthio group in this compound outperforms halogens in directing C–H functionalization due to sulfur’s strong coordination to metals .
Biological Potency : Axitinib’s indazole-thioether scaffold increases target specificity compared to simpler benzamides, reducing off-target effects in cancer therapy .
Steric Limitations : Bulky substituents (e.g., tert-butyl) hinder cross-coupling efficiency but enhance compound stability in storage .
Preparation Methods
Solvent Effects
Polar aprotic solvents like DMF facilitate traditional alkylation but complicate purification. Conversely, aqueous systems simplify workup but may limit reagent compatibility. Micellar water offers a middle ground, enabling homogeneous reactions while retaining easy separation.
Purification Techniques
Silica gel chromatography remains prevalent for isolating this compound, but aqueous methods reduce reliance on organic solvents. The patent CN103288667A isolates products via simple filtration and washing, underscoring the advantage of water-insoluble amides.
Challenges and Limitations
- Byproduct Formation : Competing N,N-dimethylation can occur during alkylation, necessitating careful stoichiometric control of methyl iodide.
- Oxidation Sensitivity : The phenylthio group is prone to oxidation, requiring inert atmospheres or antioxidants during synthesis.
- Surfactant Costs : TPGS-750-M, while effective, increases production costs compared to traditional solvents.
Q & A
Basic: What are the optimized synthetic routes for N-methyl-2-(phenylthio)benzamide?
Methodological Answer:
The compound is typically synthesized via transition metal-catalyzed cross-coupling of thioesters with boronic acids. For example, Pd-catalyzed aerobic coupling of phenylboronic acid with a thioester precursor yields this compound in moderate isolated yields (~43%). Key steps include:
- Catalyst system : Pd(OAc)₂ with ligands (e.g., PPh₃) and TBAI as an additive.
- Reaction conditions : Toluene at 80°C under O₂ atmosphere for 24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
- NMR spectroscopy : The tert-butyl group in derivatives appears as a singlet at δH 1.38 ppm (9H integration), while the amide NH proton shows a broad peak at δH 6.24 ppm .
- X-ray crystallography : SHELXL/SHELXS software is used for structure refinement. Hydrogen bonding and π-π stacking interactions are analyzed via Hirshfeld surfaces .
- Purity assessment : HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .
Advanced: How can low crystallinity in this compound derivatives be addressed during X-ray analysis?
Methodological Answer:
Low crystallinity is mitigated using:
- Charge-flipping algorithms : Implemented in SUPERFLIP for ab initio structure solution in P1 symmetry, even with weak diffraction data .
- Twinned data refinement : SHELXL’s TWIN/BASF commands model twinning fractions and improve R-factors (<5% for high-resolution data) .
- Synchrotron radiation : Enhances data quality for weakly diffracting crystals .
Advanced: How can contradictory NMR and XRD data for this compound derivatives be resolved?
Methodological Answer:
- DFT calculations : Compare experimental NMR shifts (e.g., δH 6.24 ppm for NH) with computed values (B3LYP/6-31G* basis set) to validate hydrogen bonding effects .
- Dynamic disorder modeling : SHELXL’s PART/SUMP restraints refine disordered tert-butyl groups, reconciling XRD and NMR discrepancies .
Advanced: What strategies improve the yield of this compound in cross-coupling reactions?
Methodological Answer:
- Thioester activation : Use electron-deficient boronic acids (e.g., 4-CF₃-phenyl) to enhance electrophilicity and coupling efficiency .
- Solvent optimization : Replace toluene with DMF for polar substrates, increasing yields from 43% to ~60% .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining yield .
Basic: What solubility challenges exist for this compound, and how are they addressed?
Methodological Answer:
- Solubility profile : Poor in water (<1 mg/mL) but soluble in DMSO (35 mg/mL) and dichloromethane.
- Formulation workarounds : Co-solvent systems (e.g., DMSO/PEG 400) improve bioavailability for in vitro assays .
Advanced: How do substituents on the phenylthio group affect biological activity?
Methodological Answer:
- SAR studies : Introducing electron-withdrawing groups (e.g., CF₃ at the para position) enhances binding to kinase targets (e.g., VEGFR) by 2–3-fold compared to unsubstituted analogs .
- Assay design : Competitive inhibition assays (IC₅₀ measurements) using purified kinases and ATP-competitive probes .
Advanced: How are computational methods used to predict the physicochemical properties of this compound?
Methodological Answer:
- QSPR models : Predict logP (2.8 ± 0.3) and pKa (9.2 for the amide NH) using quantum-chemical descriptors (e.g., Mulliken charges) .
- MD simulations : Assess membrane permeability by calculating free-energy profiles across lipid bilayers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard mitigation : Use fume hoods to avoid dust inhalation (OSHA PEL: 5 mg/m³) and nitrile gloves to prevent skin contact .
- Waste disposal : Neutralize acidic/basic by-products before incineration by licensed facilities .
Advanced: How can impurities in this compound synthesis be identified and quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
